6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The scalability of the Suzuki-Miyaura coupling reaction makes it a suitable choice for industrial production .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine or pyridine moieties.
Substitution: The bromine atom in the indole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological activities.
1H-indole-3-carbaldehyde: Used in the synthesis of other indole derivatives.
4-hydroxy-2-quinolones: Another class of heterocyclic compounds with diverse applications
Uniqueness
6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is unique due to its specific structure, which combines the indole ring with piperazine and pyridine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19BrN4O |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H19BrN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2 |
InChI Key |
PVXPDFXGQYPNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.